
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, which is a significant structural motif in many natural products and pharmaceuticals. The acetamide group would introduce polarity to the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring, the acetamide group, and the phenylethyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution at certain positions. The acetamide group could participate in various reactions such as hydrolysis, reduction, and nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar acetamide group could enhance its solubility in polar solvents, while the aromatic indole and phenyl rings could increase its solubility in non-polar solvents .Scientific Research Applications
Antioxidant Properties
Research by Gopi and Dhanaraju (2020) on a series of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives highlighted their synthesis and evaluation for antioxidant activity. These compounds showed considerable antioxidant activity, suggesting the potential for the development of new antioxidant agents. The study emphasizes the role of halogen attachments to the phenyl ring in enhancing activity, pointing to the structural relevance of compounds like 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide in medicinal chemistry (C. Gopi & M. Dhanaraju, 2020).
Absolute Configuration Determination
Suárez-Castillo et al. (2009) describe a method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides, demonstrating the importance of structural analysis in understanding the properties and potential applications of such compounds. This research provides a foundational approach to studying the stereochemistry of acetamide derivatives, which is crucial for their application in drug development and other scientific areas (O. R. Suárez-Castillo et al., 2009).
Anti-inflammatory and Analgesic Activities
A study by Al-Ostoot et al. (2020) focused on the synthesis, molecular docking analysis, and evaluation of anti-inflammatory drug potential of an indole acetamide derivative. This research underscores the compound's significance in developing therapeutic agents targeting inflammatory processes, showcasing the broader applications of indole acetamide derivatives in managing pain and inflammation (F. H. Al-Ostoot et al., 2020).
Antimicrobial Properties
Debnath and Ganguly (2015) synthesized and evaluated a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives for their antimicrobial activities. This study illustrates the potential of such compounds in combating various pathogenic microorganisms, highlighting the relevance of acetamide derivatives in developing new antimicrobial agents (B. Debnath & S. Ganguly, 2015).
Anticancer Research
Rani et al. (2014) explored the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. Their findings contribute to the understanding of the compound's application in cancer research, providing insights into its therapeutic potential against various cancer cell lines (P. Rani et al., 2014).
Future Directions
The study of indole-containing compounds is a vibrant field due to their prevalence in natural products and pharmaceuticals. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12(14-8-4-3-5-9-14)21-19(23)18(22)17-13(2)20-16-11-7-6-10-15(16)17/h3-12,20H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCIPQCJDFHBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
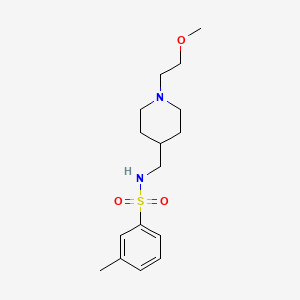
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
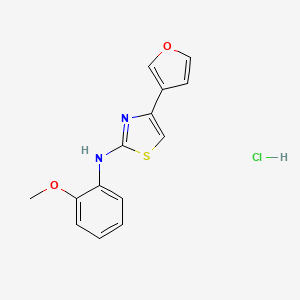
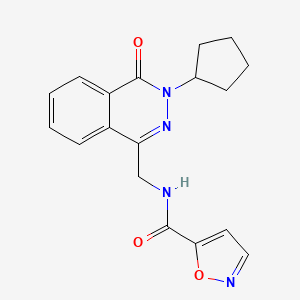

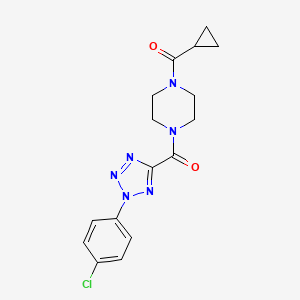
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)
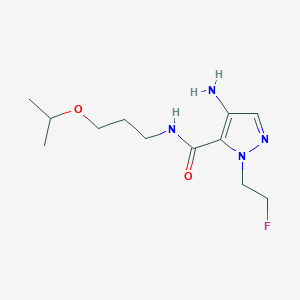


![3-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2833171.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)